6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride
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Description
6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride is a useful research compound. Its molecular formula is C15H26Cl3N5 and its molecular weight is 382.76. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrrolidine and pyrimidine derivatives have been widely used in medicinal chemistry and have shown a wide range of pharmacological activities . The specific targets can vary greatly depending on the exact structure and functional groups present in the compound.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, these compounds can interact with their targets through various types of chemical interactions, leading to changes in the function of the target .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. Pyrrolidine and pyrimidine derivatives can affect a variety of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling pathways to effects on cell growth, differentiation, or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
6-methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5.3ClH/c1-19-8-12(15(11-19)9-16-10-15)13-4-5-17-14(18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVCYRKLAOCYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N4CCCC4.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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